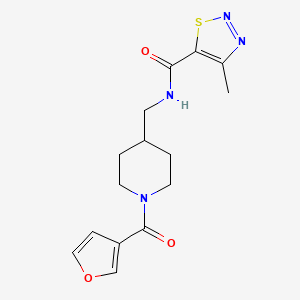

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

The compound N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methyl group and a piperidinylmethyl moiety. The piperidine ring is further functionalized with a furan-3-carbonyl group.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-10-13(23-18-17-10)14(20)16-8-11-2-5-19(6-3-11)15(21)12-4-7-22-9-12/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWCSYUERBKLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions where the furan ring is modified to introduce the piperidine and thiadiazole moieties. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

Key Properties:

- Molecular Formula: C₁₈H₁₈N₄O₂S

- Molecular Weight: Approximately 358.43 g/mol

- Solubility: Soluble in common organic solvents.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that compounds with thiadiazole structures exhibit significant antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens through its interaction with microbial enzymes or cell membranes.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Biochemical Probes

The compound has been explored as a biochemical probe due to its capability to interact with specific proteins or enzymes. This interaction can be utilized to study biological pathways or develop targeted therapies.

Industrial Applications

In addition to its applications in medicinal chemistry, this compound can serve as a building block in organic synthesis for developing new compounds with desired biological activities. Its unique structure allows it to act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness against specific bacterial strains and its potential as an anti-inflammatory agent. For instance:

- Study on Antimicrobial Activity: A study published in a peer-reviewed journal demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.

- Anti-inflammatory Research: Another investigation revealed that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities with related compounds:

Key Differentiators and Implications

Furan vs.

Thiadiazole Methyl Group : Balances steric effects and electron-withdrawing properties, contrasting with propyl () or trifluoromethyl (BTP2) groups that alter lipophilicity and steric bulk .

Q & A

Q. How to address batch-to-batch variability in synthetic yields?

- Implement strict QC protocols: pre-purification analysis (HPLC purity >95%), standardized reagent equivalents (1.2–1.5 eq for carbonylations), and controlled reaction scales (<10 mmol). Statistical tools (e.g., ANOVA) identify critical variables (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.